![molecular formula C12H17NO2 B1631548 (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid CAS No. 216007-00-0](/img/structure/B1631548.png)
(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid
Overview
Description
“(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” is a chemical compound that contains a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” includes a six-membered aromatic ring with an isopropyl group attached, an aliphatic carboxylic acid, an aliphatic primary amine, and a hydroxyl group .Scientific Research Applications
Pharmaceutical Research
“(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” could potentially be used in pharmaceutical research. For instance, similar compounds have been used as intermediates in the synthesis of various drugs . However, specific applications of this compound in pharmaceutical research are not readily available in the current literature.
Chemical Research
In the field of chemical research, this compound could be used as a building block for the synthesis of more complex molecules. Boronic acids and their derivatives, which are structurally similar to the given compound, are often used in chemical reactions such as Suzuki coupling .
Biological Research
Boronic acids and their esters, which share some structural similarities with “(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid”, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Medical Research
While specific applications in medical research are not readily available, compounds with similar structures have been used in the development of new therapeutic agents .
Environmental Research
Although specific environmental applications are not readily available, it’s worth noting that the environmental impact of such compounds is an important area of study. For instance, understanding the water solubility and degradation of these compounds can help predict their behavior in the environment .
Industrial Research
In industrial research, “(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” could potentially be used in the synthesis of various products. However, specific industrial applications are not readily available in the current literature .
properties
IUPAC Name |
(2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHRSNOITZHLJN-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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